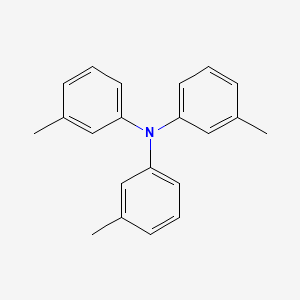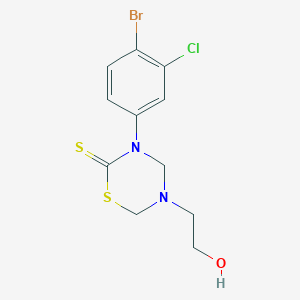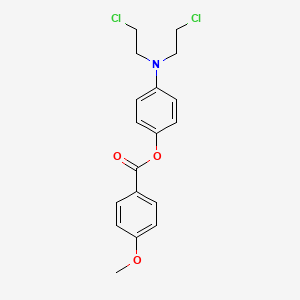
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate: is a synthetic organic compound that belongs to the class of aromatic esters It is characterized by the presence of a p-methoxybenzoate ester group and a bis(2-chloroethyl)amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate typically involves the following steps:
Formation of p-(Bis(2-chloroethyl)amino)phenol: This intermediate is prepared by reacting p-aminophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The p-(Bis(2-chloroethyl)amino)phenol is then esterified with p-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various nucleophiles replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic agents.
- Explored for its ability to interact with biological macromolecules and disrupt cellular processes.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research for the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness:
- The presence of the p-methoxybenzoate ester group distinguishes p-(Bis(2-chloroethyl)amino)phenyl p-methoxybenzoate from other similar compounds.
- This unique structure may confer different reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
22953-57-7 |
|---|---|
Fórmula molecular |
C18H19Cl2NO3 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-2-14(3-7-16)18(22)24-17-8-4-15(5-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
Clave InChI |
HYSSJKYEXPISGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

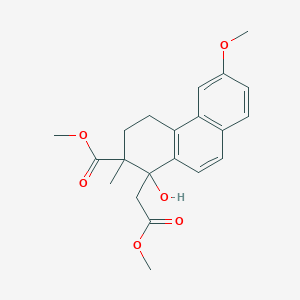
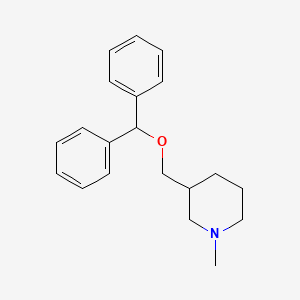
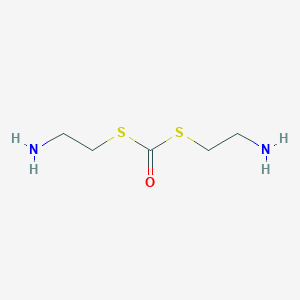

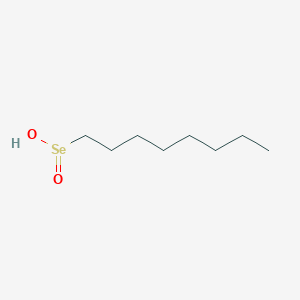
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)


